molecular formula C11H15F2N B13336187 3,5-difluoro-N-(2-methylbutyl)aniline

3,5-difluoro-N-(2-methylbutyl)aniline

Cat. No.: B13336187
M. Wt: 199.24 g/mol
InChI Key: XKOCHWIBDAMFCL-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the amino group is substituted with a 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-methylbutyl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

3,5-Difluoro-N-(2-methylbutyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the 2-methylbutyl group, making it less lipophilic and potentially less biologically active.

    N-(2-Methylbutyl)aniline: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    3,5-Dichloro-N-(2-methylbutyl)aniline: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological effects.

Uniqueness

3,5-Difluoro-N-(2-methylbutyl)aniline is unique due to the presence of both fluorine atoms and the 2-methylbutyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as enhanced biological activity compared to its analogs .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

3,5-difluoro-N-(2-methylbutyl)aniline

InChI

InChI=1S/C11H15F2N/c1-3-8(2)7-14-11-5-9(12)4-10(13)6-11/h4-6,8,14H,3,7H2,1-2H3

InChI Key

XKOCHWIBDAMFCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=CC(=C1)F)F

Origin of Product

United States

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